

Comprehensive Guide: 6,7-Dimethoxyisoindolin-1-one Scaffolds in Kinase Inhibition

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Compound of Interest

Compound Name:	6,7-Dimethoxyisoindolin-1-one
CAS No.:	59084-79-6
Cat. No.:	B1589003

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Executive Summary & Chemical Context

6,7-Dimethoxyisoindolin-1-one (CAS: 59084-79-6) is a privileged pharmacophore scaffold used extensively in the design of targeted inhibitors for lipid kinases (specifically PI3Ky) and viral enzymes (HIV-1 Integrase, Influenza PA Endonuclease).[1] Unlike simple ATP-mimetics, the 6,7-dimethoxy substitution pattern provides unique electronic density that enhances hydrogen bonding interactions within the hinge region of kinase domains and the catalytic cores of metalloenzymes.

This guide analyzes the activity of **6,7-dimethoxyisoindolin-1-one** derivatives, comparing their efficacy and selectivity profiles against industry-standard kinase inhibitors like Duvelisib and Idelalisib.

Core Pharmacophore Characteristics[2]

- Chemical Class: Isoindolinone (Benzolactam).[2]
- Key Features: The lactam ring mimics the adenine base of ATP; the 6,7-dimethoxy groups act as hydrogen bond acceptors and hydrophobic contacts, crucial for isoform selectivity.

- Primary Kinase Target: Phosphoinositide 3-kinase gamma (PI3Ky).[2][3][4]
- Secondary Targets: HIV-1 Integrase, Influenza PA Endonuclease.[2]

Mechanism of Action: PI3Ky Inhibition

The PI3Ky isoform is unique among Class I PI3Ks as it is primarily activated by G-protein-coupled receptors (GPCRs) rather than receptor tyrosine kinases.[2] It plays a critical role in immune cell migration (chemotaxis) and inflammation.[2]

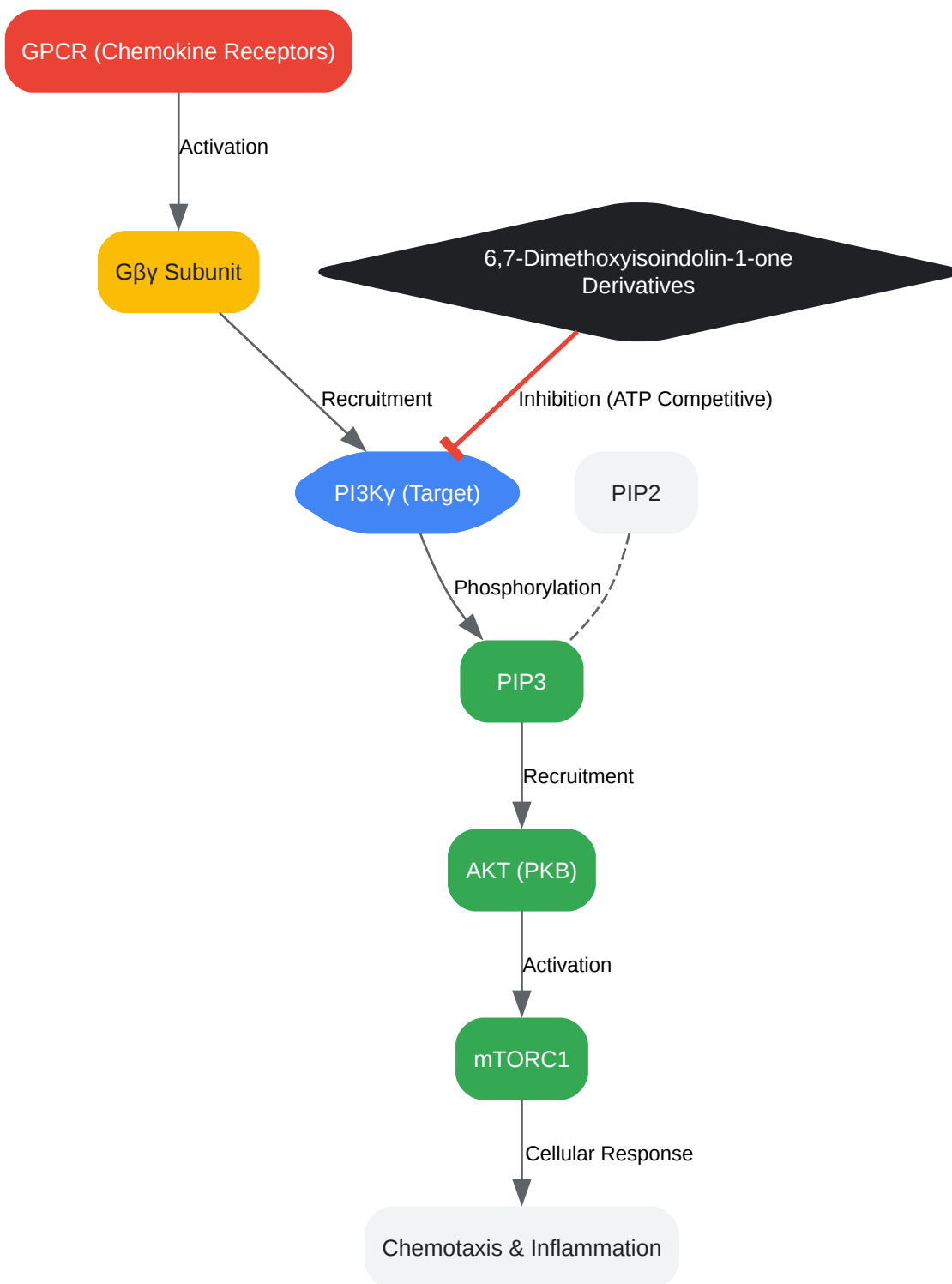
Binding Mechanism

6,7-Dimethoxyisoindolin-1-one derivatives function as ATP-competitive inhibitors.[2]

- Hinge Binding: The isoindolinone lactam nitrogen and carbonyl oxygen form hydrogen bonds with the backbone residues of the kinase hinge region (typically Val882 in PI3Ky).[2]
- Hydrophobic Pocket: The 6,7-dimethoxy motif occupies the affinity pocket near the ribose-binding site, providing steric bulk that excludes the inhibitor from binding to other PI3K isoforms (α , β , δ), thereby granting selectivity.
- Allosteric Modulation: Some derivatives extend into the solvent-exposed region, preventing the conformational changes required for GPCR-mediated activation.[2]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of **6,7-dimethoxyisoindolin-1-one** derivatives within the immune signaling cascade.



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Caption: Pathway showing PI3Ky activation by GPCRs and its blockade by isoindolin-1-one derivatives, preventing downstream AKT/mTOR signaling.

Comparative Analysis: Efficacy & Selectivity

The following table contrasts **6,7-dimethoxyisoindolin-1-one** based leads against approved PI3K inhibitors. Data is synthesized from structure-activity relationship (SAR) studies focusing on the "Compound 9a" and "Compound 4" series derived from this scaffold.[2]

Performance Benchmarking

Feature	6,7-Dimethoxyisoindolin-1-one Derivatives	Duvelisib (IPI-145)	Idelalisib (CAL-101)
Primary Target	PI3K γ (Selectivity >100x vs α/β)	PI3K δ / PI3K γ (Dual)	PI3K δ (Selective)
IC50 (Potency)	4 - 50 nM (Lead dependent)	~0.2 nM (δ) / 2 nM (γ)	2.5 nM (δ) / >100 nM (γ)
Binding Mode	ATP-Competitive (Reversible)	ATP-Competitive	ATP-Competitive
Selectivity Profile	High isoform selectivity due to dimethoxy steric clash in α/β isoforms.	Broad hematologic coverage (Dual inhibition).[2]	Highly selective for B-cell signaling (δ).[2]
Off-Target Activity	HIV-1 Integrase, PA Endonuclease (Viral)	General Kinome (Low)	General Kinome (Low)
Clinical Utility	Preclinical (Inflammation, Viral)	CLL, FL (Approved)	CLL, FL (Approved)

Key Insight: While Duvelisib is more potent in absolute terms, the **6,7-dimethoxyisoindolin-1-one** scaffold offers a cleaner selectivity profile for PI3K γ , making it a superior starting point for developing drugs for autoimmune diseases (e.g., Rheumatoid Arthritis) where sparing PI3K δ is desired to avoid specific toxicities (e.g., colitis).

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

A. Synthesis of Probe Compound (Representative)

Context: Synthesis of 2-benzyl-6,7-dimethoxyisoindolin-1-one to serve as a biological probe.
[2]

- Reactants: 6,7-Dimethoxyphthalide (Precursor) + Benzylamine.[2]
- Conditions: Reflux in ethanol or toluene with catalytic acetic acid.[2]
- Purification: Recrystallization from EtOH/Water.[2]
- Validation: NMR (1H) must show the characteristic methylene singlet (~4.7 ppm) and two methoxy singlets (~3.8-4.0 ppm).[2]

B. PI3Ky Kinase Activity Assay (ADP-Glo™)

This protocol measures the conversion of ATP to ADP by recombinant PI3Ky.[2]

Reagents:

- Recombinant human PI3Ky (p110y/p101).[2]
- Substrate: PIP2:PS lipid vesicles (0.1 mg/mL).[2]
- ATP (10 μM, Km apparent).[2]
- Test Compound: **6,7-Dimethoxyisoindolin-1-one** derivative (dissolved in DMSO).

Workflow:

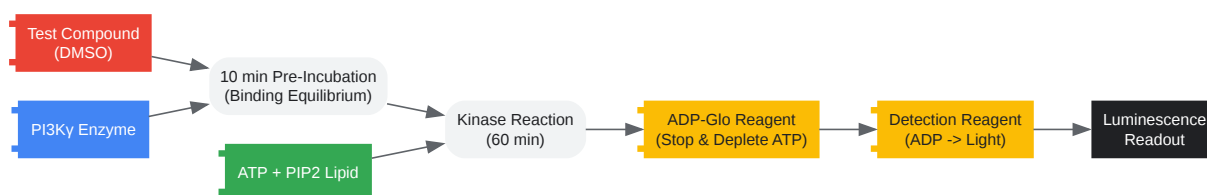
- Preparation: Prepare 2.5x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).[2]
- Incubation: Mix 4 μL of PI3Ky enzyme (2 ng/well) with 2 μL of Test Compound. Incubate for 10 min at RT to allow inhibitor binding.[2]
- Reaction Start: Add 4 μL of Substrate/ATP mix.
- Reaction: Incubate at RT for 60 minutes.

- Termination: Add 10 μ L of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP).[2] Incubate 40 min.
- Detection: Add 20 μ L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). [2] Incubate 30 min.
- Readout: Measure Luminescence (RLU) on a plate reader.

Self-Validation Step:

- Z' Factor Calculation: Include High Control (Enzyme + DMSO) and Low Control (No Enzyme). A Z' > 0.5 confirms assay robustness.[2]
- Reference Standard: Run a dose-response curve with Wortmannin or Duvelisib.[2]

C. Assay Workflow Diagram



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Caption: Step-by-step workflow for the ADP-Glo PI3K kinase assay used to determine IC50 values.

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